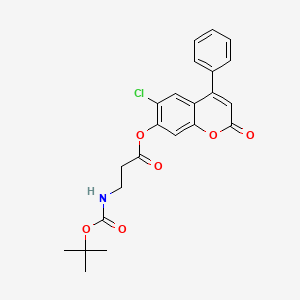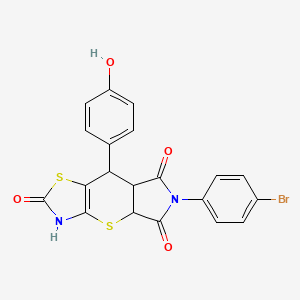![molecular formula C25H20N2O4S B12155918 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12155918.png)
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break down its name:
- The (4E) indicates that it has a trans double bond configuration.
- The 1-(6-ethyl-1,3-benzothiazol-2-yl) portion refers to a benzothiazole ring with an ethyl substituent at position 6.
- The 4-[hydroxy(5-methylfuran-2-yl)methylidene] part contains a furan ring with a hydroxyl group attached to a methylidene (CH₂) unit.
- Finally, the 5-phenylpyrrolidine-2,3-dione segment consists of a pyrrolidine ring with a phenyl group at position 5 and a diketone functionality (2,3-dione).
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond could be reduced to a single bond.
Substitution: The phenyl group may undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution (e.g., NaN₃). Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It serves as a challenging synthetic target for organic chemists.
Biology: Researchers explore its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on potential pharmaceutical properties.
Industry: It might find use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains speculative without specific studies. its unique structure suggests potential interactions with biological targets, affecting cellular processes.
Comparison with Similar Compounds
: Example reference. : Another example reference.
Properties
Molecular Formula |
C25H20N2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S/c1-3-15-10-11-17-19(13-15)32-25(26-17)27-21(16-7-5-4-6-8-16)20(23(29)24(27)30)22(28)18-12-9-14(2)31-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
SQFGOWVGXSKYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12155835.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide](/img/structure/B12155843.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12155847.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12155851.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12155862.png)
![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B12155893.png)



